Welcome to the BenchChem Online Store!
molecular formula C8H6ClIO2 B8799113 3-Iodo-4-methoxybenzoyl chloride CAS No. 89893-95-8

3-Iodo-4-methoxybenzoyl chloride

Cat. No. B8799113
M. Wt: 296.49 g/mol
InChI Key: ZFSIGTASDSRLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06225481B1

Procedure details

To a suspension of PCl5 (33.0 g, 158 mmol) in 30 mL CHCl3 was added, with magnetic stirring, 3-iodo-p-anisic acid (40.0 g, 144 mmol) in small portions. The solution was heated at reflux for b 1 h under a gentle nitrogen sweep, during which time the solution became homogenous. The solvent was evaporated under reduced pressure, then the residue was distilled under high vacuum. The fraction distilling at 152-156° C. (5 mm Hg; lit.10 bp 183-185° C., 12-13 mm Hg) was collected, which rapidly solidified as a pink solid. Recrystallization from 200 mL hexane/CH2Cl2 afforded the desired product as white needles (36.4 g, 85.5%); mp 58° C.; 1H NMR (CDCl3) δ 3.99 (s, 3 H), 6.88 (d, 1 H, J=8.7 Hz), 8.13 (dd, 1 H, J=8.7, 2.4 Hz), 8.52 (d, 1 H, J=2.4 Hz); EI-MS m/z 296 (M+, 42), 261 (100).
Name
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Yield
85.5%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[I:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:11](O)=[O:12]>C(Cl)(Cl)Cl>[I:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:11]([Cl:2])=[O:12]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for b 1 h under a gentle nitrogen
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under high vacuum
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 152-156° C. (5 mm Hg; lit.10 bp 183-185° C., 12-13 mm Hg)
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
Recrystallization from 200 mL hexane/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(=O)Cl)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.